4-(2-Aminoethyl)-2-(hydroxymethyl)phenol

Description

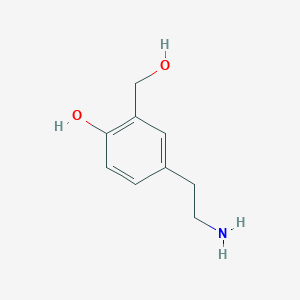

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5,11-12H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLPFXUDXVJWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307718 | |

| Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32551-66-9 | |

| Record name | NSC194654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Total Synthesis Approaches for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol

Total synthesis of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol can be approached through various multi-step sequences, often involving the protection of reactive functional groups to ensure selective transformations. The optimization of these sequences and the strategic derivatization of key intermediates are crucial for achieving high yields and purity.

Multi-Step Reaction Sequences and Optimization

A plausible synthetic route to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol can be designed starting from commercially available precursors such as tyramine (B21549) or 4-hydroxyphenethyl alcohol. One potential strategy involves the ortho-hydroxymethylation of a protected tyramine derivative.

Table 1: Proposed Multi-Step Synthesis from Tyramine

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Amine Protection | Boc-anhydride (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) | To protect the primary amine from reacting in subsequent steps. |

| 2 | Phenol (B47542) Protection | Benzyl (B1604629) bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone | To protect the phenolic hydroxyl group. |

| 3 | Ortho-Formylation | Paraformaldehyde, MgCl₂, Triethylamine | To introduce a formyl group at the position ortho to the protected hydroxyl group. |

| 4 | Reduction of Formyl Group | Sodium borohydride (B1222165) (NaBH₄), Methanol | To reduce the aldehyde to a hydroxymethyl group. |

Optimization of this pathway would involve screening different protecting groups for the amine and phenol moieties to ensure high yields and straightforward removal. For instance, the choice of a benzyl ether for the phenol allows for its removal via hydrogenolysis, which can be a clean and efficient deprotection method. The conditions for the ortho-formylation step, a key transformation, would need careful optimization of temperature, reaction time, and stoichiometry to maximize the yield of the desired isomer.

An alternative approach could commence with 2-(hydroxymethyl)phenol, involving the introduction of the aminoethyl side chain. A general method for such a transformation could involve the reaction of 2-(hydroxymethyl)phenol with ethylenediamine (B42938) under specific catalytic conditions, although controlling selectivity and preventing side reactions would be a significant challenge.

Key Intermediate Derivatization Strategies

The derivatization of key intermediates in the synthesis of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol can lead to a variety of structurally related compounds. For example, the intermediate N-Boc-4-(benzyloxy)phenethylamine can be derivatized in several ways before proceeding with the introduction of the hydroxymethyl group.

One common strategy for the derivatization of phenols involves electrophilic substitution reactions. nih.gov For instance, halogenation of the aromatic ring could be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. These halogenated intermediates can then be used in cross-coupling reactions to introduce further diversity.

Another key intermediate for derivatization is the formylated product. The aldehyde functionality can be converted into other functional groups. For example, oxidation to a carboxylic acid would yield a derivative with a carboxyl group ortho to the hydroxyl group. Alternatively, reaction with Grignard reagents could lead to the formation of secondary alcohols.

The synthesis of tyramine, a closely related compound, often proceeds through a 4-(2-bromoethyl)phenol (B83804) intermediate. google.com This bromoethyl intermediate is a versatile precursor for derivatization, as the bromine can be displaced by various nucleophiles to introduce different functionalities at the terminus of the ethyl side chain.

Chemoenzymatic and Biocatalytic Syntheses

While no specific chemoenzymatic or biocatalytic route for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol has been reported, the principles of biocatalysis offer a promising avenue for its synthesis, particularly for achieving high stereoselectivity if chiral centers are introduced.

Enzyme-Mediated Transformations in Asymmetric Synthesis

Enzymes are powerful tools for asymmetric synthesis. For instance, if a chiral center were to be introduced at the benzylic position of the aminoethyl group, a transaminase could be employed for the asymmetric amination of a corresponding ketone precursor. Transaminases are widely used in the synthesis of chiral amines with high enantiomeric excess.

Furthermore, oxidoreductases could be utilized for the enantioselective reduction of a ketone to a chiral alcohol. While the target molecule itself is not chiral, these enzymatic methods are highly relevant for the synthesis of chiral derivatives.

The hydroxymethyl group could potentially be introduced using a hydroxymethyltransferase, although the substrate specificity of these enzymes would need to be considered. Alternatively, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds, and directed evolution could potentially be used to engineer an enzyme with the desired regioselectivity for the ortho-hydroxylation of a tyramine derivative.

Cascade Reaction Pathways in Biocatalysis

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient and environmentally friendly approach to complex molecules. A hypothetical biocatalytic cascade for a derivative of the target molecule could start with a suitable alcohol.

Table 2: Hypothetical Biocatalytic Cascade for a Chiral Amine Analogue

| Step | Enzyme Class | Transformation |

|---|---|---|

| 1 | Alcohol Oxidase | Oxidation of a phenethyl alcohol derivative to the corresponding aldehyde. |

Such cascades can be performed in whole-cell systems or with isolated enzymes. The use of continuous flow reactors can help to overcome issues of enzyme incompatibility by spatially separating the different biocatalysts. The development of such a cascade for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol would require the discovery or engineering of enzymes with the appropriate substrate specificity and regioselectivity.

Synthesis of Structurally Related Derivatives and Analogues

The synthesis of structurally related derivatives and analogues of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol can be achieved by modifying the synthetic route at various stages or by direct derivatization of the final product.

N-acylation of the primary amine is a common strategy to produce a wide range of derivatives. For example, methoxy-substituted tyramine has been used as a scaffold to synthesize amides by coupling with various hydroxyl-substituted benzoic and cinnamic acids. nih.govsemanticscholar.org This approach could be applied to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol to generate a library of amide derivatives.

Alkylation of the phenolic hydroxyl group is another route to analogues. A general method for the preparation of tyramine-based natural products utilizes continuous flow techniques for the alkylation of the phenol. nih.gov This could be adapted for the target molecule.

Furthermore, modifications to the aromatic ring can be made. For instance, starting with substituted tyramines or 2-(hydroxymethyl)phenols would lead to derivatives with different substitution patterns on the benzene (B151609) ring. A variety of substituted 2-(hydroxymethyl)phenols are commercially available and could serve as starting materials for the synthesis of ring-substituted analogues. sigmaaldrich.com

More complex derivatives, such as those with extended and functionalized N-alkyl chains, have been synthesized in the context of developing new pharmaceuticals. google.com These syntheses often involve multi-step sequences to build up the desired side chains.

Strategies for Phenolic and Aminoethyl Functionalization

The construction of the 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol backbone involves the sequential or convergent introduction of the hydroxymethyl and aminoethyl functionalities onto a phenolic precursor. The choice of strategy is often dictated by the availability of starting materials and the desired efficiency of the synthetic route.

One common approach begins with a suitably substituted phenol that already contains one of the required functional groups or a precursor to it. For instance, the synthesis could start from a p-hydroxyphenylethylamine (tyramine) derivative or a 2-(hydroxymethyl)phenol derivative. The functionalization of simple phenols is a key technique for increasing molecular complexity, allowing for the construction of new C-C bonds in an economical manner. nih.govrsc.org

A plausible retro-synthetic analysis suggests several pathways. One could envision starting with a protected 4-(2-aminoethyl)phenol and introducing the hydroxymethyl group at the ortho-position. Alternatively, starting with 2-(hydroxymethyl)phenol, one could introduce the aminoethyl group at the para-position.

Table 1: Proposed Synthetic Strategies for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol

| Strategy | Starting Material | Key Transformation(s) | Reagents and Conditions |

| A | 4-(2-Aminoethyl)phenol (Tyramine) | Ortho-hydroxymethylation | 1. Protection of amino and phenolic groups2. Ortho-formylation (e.g., Reimer-Tiemann or Duff reaction)3. Reduction of the formyl group (e.g., NaBH₄) |

| B | 2-(Hydroxymethyl)phenol | Para-aminoethylation | 1. Protection of hydroxyl groups2. Friedel-Crafts acylation with a protected aminoethyl precursor3. Reduction of the keto group and deprotection |

| C | Phenol | Sequential Functionalization | 1. Ortho-hydroxymethylation2. Para-alkylation with a suitable aminoethyl synthon |

The functionalization of the phenolic ring is a critical step. Direct Csp²–H functionalization of unprotected phenols represents a powerful method for creating new C-C bonds, although controlling chemo- and regioselectivity can be challenging. nih.govrsc.org In many synthetic schemes involving phenols, protection of the hydroxyl group, for instance as a methyl or benzyl ether, is a common preliminary step to prevent unwanted side reactions during subsequent transformations.

The introduction of the aminoethyl group can be accomplished through various methods. One established method involves the reaction of a bromoethyl derivative with an amine source, such as ammonia (B1221849) in a methanolic solution. google.com For instance, a 4-(2-bromoethyl)phenol intermediate could be treated with ammonia to yield the corresponding 4-(2-aminoethyl)phenol. google.com Another approach involves the reduction of a nitrovinyl or cyano group precursor.

Design and Synthesis of Specific Molecular Scaffolds for Research Probes

The structure of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol provides a versatile scaffold for the development of research probes. Molecular imaging probes are crucial for visualizing and measuring biological processes at the molecular level, and their design often involves modifying a core scaffold to incorporate reporter moieties while maintaining affinity for a biological target. nih.gov

The functional groups of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol—the primary amine, the phenolic hydroxyl, and the benzylic alcohol—offer multiple points for chemical modification. These sites can be used to attach fluorophores, radiolabels, or affinity tags, thereby converting the core molecule into a targeted probe.

Table 2: Potential Modifications of the 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol Scaffold for Research Probes

| Functional Group | Type of Modification | Potential Attached Moiety | Application |

| Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation | Fluorophore (e.g., Dansyl chloride), Biotin, Chelating agent for radiometals | Fluorescence imaging, Affinity purification, PET/SPECT imaging |

| Phenolic Hydroxyl (-OH) | Etherification, Esterification | Linker for solid-phase synthesis, Photoreactive group | Combinatorial library synthesis, Photo-affinity labeling |

| Hydroxymethyl Group (-CH₂OH) | Esterification, Etherification | Linker to a larger molecule, Quencher group | Drug delivery systems, FRET probes |

The synthesis of derivatives from this scaffold would involve standard functional group transformations. For example, the primary amine can readily react with activated esters or sulfonyl chlorides to form stable amide or sulfonamide linkages. nih.govmdpi.com The phenolic and alcoholic hydroxyl groups can be targeted for ether or ester formation. The differential reactivity of the phenolic versus the alcoholic hydroxyl can be exploited for selective functionalization.

The design of such probes requires careful consideration of how the modifications will affect the molecule's interaction with its intended biological target. The introduction of bulky groups could lead to steric hindrance, while altering the electronic properties of the phenol ring could impact binding affinity. Therefore, the choice of linker and reporter group is critical for the successful development of a molecular probe from this scaffold. nih.gov

Advanced Spectroscopic and Spectrochemical Characterization

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectral Analysis

Specific FT-IR spectral data for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, including tables of vibrational frequencies and their assignments, are not available in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectral Analysis

Specific FT-Raman spectral data and corresponding vibrational mode analysis for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol could not be located in published scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for each proton in 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift assignments for the carbon atoms of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol are not available in the reviewed scientific databases and publications.

Two-Dimensional (2D) NMR Techniques (e.g., HHCOSY)

Information regarding the application of 2D NMR techniques such as HHCOSY for the structural elucidation of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, including correlation data, could not be found.

To provide the requested article, access to proprietary research data or the undertaking of new experimental analysis of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol would be necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol is primarily governed by the phenolic chromophore. The substituted benzene (B151609) ring contains π electrons that can be excited to higher energy orbitals by absorbing ultraviolet radiation. shu.ac.uk The presence of hydroxyl (-OH), hydroxymethyl (-CH₂OH), and aminoethyl (-CH₂CH₂NH₂) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The spectrum is expected to exhibit two main absorption bands, which are characteristic of many phenol (B47542) derivatives. nih.gov These bands arise from π → π* electronic transitions within the aromatic ring. pharmatutor.org

¹Lₐ Band: A high-intensity band, analogous to the E₂-band in benzene, is expected at a shorter wavelength, typically around 210-230 nm. This transition is symmetry-allowed and results in a high molar absorptivity. nih.gov

¹Lₑ Band: A lower-intensity band, analogous to the B-band in benzene, is anticipated at a longer wavelength, generally in the 270-290 nm region. nih.gov This transition is formally symmetry-forbidden in benzene but gains intensity due to the substitution on the ring. tanta.edu.eg

The auxochromic substituents (-OH, -CH₂OH, -CH₂CH₂NH₂) donate electron density to the aromatic ring, which tends to shift these absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. nih.gov The polarity of the solvent can also influence the position of these bands; polar solvents may cause further shifts due to hydrogen bonding interactions with the hydroxyl and amino groups. nih.govtanta.edu.eg Furthermore, the pH of the solution will significantly alter the spectrum. Deprotonation of the phenolic hydroxyl group under basic conditions forms the phenolate (B1203915) anion, which is a more powerful electron-donating group, causing a pronounced bathochromic shift of the ¹Lₑ band to around 295-310 nm. nih.gov

| Expected Electronic Transition | Typical Wavelength Range (nm) | Nature of Transition | Relative Intensity |

| ¹Lₐ Band | 210 - 230 | π → π | High |

| ¹Lₑ Band (in neutral solution) | 270 - 290 | π → π | Low to Medium |

| ¹Lₑ Band (in basic solution) | 295 - 310 | π → π* (Phenolate) | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol and for elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₉H₁₃NO₂ and a monoisotopic mass of 167.0946 g/mol .

Upon ionization, typically via electrospray ionization (ESI) or electron impact (EI), a molecular ion (M⁺) or protonated molecule ([M+H]⁺) is formed. The subsequent fragmentation is dictated by the molecule's functional groups. Phenols and alcohols exhibit characteristic fragmentation patterns. libretexts.orgyoutube.com

Key expected fragmentation pathways include:

Alpha-Cleavage (α-cleavage): The most significant fragmentation for the aminoethyl side chain would be the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a CH₂NH₂ radical, leading to a prominent fragment ion.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethylamino side chain is a highly favorable pathway, leading to the formation of a stable benzylic cation or radical. This would result in a fragment corresponding to the hydroxymethyl-phenol moiety.

Loss of Water: The hydroxymethyl group can readily lose a molecule of water (H₂O), particularly under thermal conditions in the mass spectrometer, resulting in an [M-18]⁺ ion. libretexts.org

Loss of CO: Phenols are known to undergo fragmentation involving the loss of carbon monoxide (CO) from the molecular ion, yielding an [M-28]⁺ peak. libretexts.org

| Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 167 | - | Molecular Ion (M⁺) |

| 149 | H₂O | Dehydration from the hydroxymethyl group |

| 139 | CO | Loss of carbon monoxide from the phenol ring |

| 137 | CH₂O | Loss of formaldehyde (B43269) from the hydroxymethyl group |

| 123 | CH₂=NH₂⁺ | Benzylic cleavage with charge retention on the side chain |

| 44 | C₈H₉O₂ | Cleavage of the C-C bond in the ethyl side chain |

Powdered X-ray Diffraction (P-XRD) for Solid-State Structure

Powdered X-ray Diffraction (P-XRD) is an analytical technique used to characterize the solid-state nature of a material. semanticscholar.org For 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, P-XRD analysis would determine whether the compound exists in a crystalline or amorphous form. Crystalline solids produce a unique diffraction pattern characterized by a series of sharp peaks at specific diffraction angles (2θ), whereas amorphous materials yield a broad, featureless halo.

Given the presence of multiple hydrogen-bonding functional groups (two hydroxyl groups and a primary amine), the compound is highly likely to form a stable, ordered crystalline lattice. The P-XRD pattern would serve as a unique fingerprint for this specific crystalline form, or polymorph. semanticscholar.org

A detailed analysis of the P-XRD data could yield fundamental information about the crystal structure:

Phase Identification: Comparison with a database or a calculated pattern can confirm the identity and purity of the crystalline phase.

Crystallinity: The ratio of sharp peak intensity to the broad background can be used to estimate the degree of crystallinity.

Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the geometry of the crystal lattice.

Crystal System: Based on the lattice parameters, the crystal system (e.g., monoclinic, orthorhombic) can be identified.

| Parameter from P-XRD | Information Obtained | Significance |

| Peak Positions (2θ) | Unit cell dimensions and symmetry | Determines the fundamental crystal lattice and system. |

| Peak Intensities | Atomic positions within the unit cell | Provides information for detailed crystal structure solution. |

| Peak Width | Crystallite size and lattice strain | Characterizes the microstructure of the powder. |

| Background Signal | Amorphous content | Indicates the presence and quantity of non-crystalline material. |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. mdpi.com The electrochemical behavior of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol is dominated by the oxidation of the phenolic hydroxyl group. Phenols are known to be electrochemically active, typically undergoing oxidation to form a phenoxy radical. nih.gov

A cyclic voltammogram of this compound in an appropriate buffer solution would likely display an anodic (oxidation) peak during the forward scan. The corresponding cathodic (reduction) peak on the reverse scan may be absent or significantly smaller, indicating that the oxidation process is likely irreversible or quasi-reversible. This is because the initially formed phenoxy radical can undergo subsequent chemical reactions, such as dimerization or polymerization. researchgate.net

The potential at which oxidation occurs (the anodic peak potential, Eₚₐ) is a key parameter that reflects the ease of electron removal from the molecule. This potential is highly dependent on the pH of the solution. nih.gov The oxidation of phenols involves both electrons and protons. researchgate.net Therefore, the peak potential is expected to shift to less positive (more negative) values as the pH increases, reflecting the easier oxidation of the deprotonated phenolate form. researchgate.netnih.gov The relationship between Eₚₐ and pH can be used to determine the number of protons and electrons involved in the electrochemical reaction. researchgate.net

| Electrochemical Parameter | Information Provided | Expected Behavior for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol |

| Anodic Peak Potential (Eₚₐ) | Oxidation potential | A distinct oxidation peak corresponding to the phenol group. |

| Cathodic Peak Potential (Eₚ꜀) | Reduction potential of the oxidized species | Peak may be absent or small, indicating an irreversible or quasi-reversible process. |

| Anodic Peak Current (Iₚₐ) | Rate of oxidation | Proportional to the concentration of the compound. |

| Eₚₐ vs. pH Relationship | Proton involvement in the redox reaction | A linear relationship with a negative slope, indicating proton-coupled electron transfer. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, making it possible to predict a range of properties. Studies on phenolic compounds frequently employ DFT methods, such as the B3LYP functional, to achieve reliable results. researchgate.netnih.gov

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, this involves calculating bond lengths, bond angles, and dihedral angles. The process is performed until the forces on each atom are minimized, resulting in a stable conformation.

Conformational analysis is crucial for flexible molecules like 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, which has rotatable bonds in its aminoethyl and hydroxymethyl side chains. Different rotations around these single bonds can lead to various conformers with distinct energy levels. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. Computational analysis can identify the most stable conformer(s) and the energy barriers between them, which is essential for understanding the molecule's behavior and biological activity. biomedres.us

Table 1: Predicted Geometrical Parameters for a Phenol (B47542) Derivative Note: This table presents typical, generalized bond lengths and angles for a substituted phenol ring based on DFT calculations of similar structures. Specific values for the title compound would require direct calculation.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 | Bond Angle | C-C-C (ring) | 118 - 121 |

| Bond Length | C-O (phenol) | ~1.36 | Bond Angle | C-O-H | ~109 |

| Bond Length | C-C (side chain) | 1.52 - 1.54 | Bond Angle | H-N-H | ~107 |

| Bond Length | C-N | ~1.47 | Bond Angle | C-C-N | ~112 |

DFT calculations provide detailed information about the electronic properties of a molecule, which are critical for predicting its reactivity.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity, polarizability, and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For a phenol derivative, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the entire molecule. researchgate.net

Fukui Functions and Molecular Electrostatic Potential (MEP) : These descriptors help predict the most likely sites for chemical reactions. The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov For 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, negative MEP regions are expected around the phenolic oxygen and amine nitrogen atoms, with positive regions near the hydroxyl and amine hydrogen atoms. Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites for nucleophilic, electrophilic, or radical attack. mdpi.com

Advanced Descriptors (ELF, LOL, RDG) : The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological tools that analyze electron pairing and localization, providing insights into the nature of chemical bonds (covalent, ionic) and lone pairs. mdpi.comresearchgate.net The Reduced Density Gradient (RDG) is used to identify and visualize weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular conformation and intermolecular interactions. mdpi.comresearchgate.net

Table 2: Conceptual Electronic Properties for a Phenol Derivative Note: These values are illustrative and represent a typical range for phenolic compounds.

| Property | Predicted Value | Significance |

| EHOMO | ~ -5.1 eV | Electron-donating ability |

| ELUMO | ~ -0.7 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.4 eV | Chemical reactivity and stability |

DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. wu.ac.th To improve accuracy, these calculated frequencies are uniformly scaled using a specific scaling factor (e.g., ~0.96 for B3LYP). wu.ac.thnih.gov The scaled theoretical spectrum can then be compared with an experimental spectrum to assign the observed vibrational bands to specific molecular motions. Characteristic vibrations for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol would include O-H and N-H stretching, aromatic C-H stretching, and C-O stretching. researchgate.net

Table 3: Characteristic Vibrational Frequencies Note: This table lists the expected vibrational modes and their typical frequency ranges.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

| O-H Stretching | Phenolic -OH, Alcoholic -OH | 3200 - 3600 (broad) |

| N-H Stretching | Amine -NH2 | 3300 - 3500 |

| C-H Stretching | Aromatic Ring | 3000 - 3100 |

| C-H Stretching | Alkyl Chain | 2850 - 2960 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-O Stretching | Phenol, Alcohol | 1000 - 1260 |

| C-N Stretching | Amine | 1020 - 1250 |

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and confirming molecular structures. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). For 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, distinct chemical shifts would be predicted for the aromatic protons, the protons of the ethyl and hydroxymethyl groups, and the labile protons of the OH and NH₂ groups. libretexts.org Similarly, unique ¹³C signals are expected for each carbon atom in the molecule. libretexts.org Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. mdpi.comnih.gov

Table 4: Estimated ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on standard substituent effects.

| Atom Type | Estimated ¹H Chemical Shift (ppm) | Atom Type | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic -H | 6.7 - 7.2 | Aromatic C-OH | ~155 |

| -CH₂- (ethyl) | 2.7 - 3.1 | Aromatic C-CH₂OH | ~125-130 |

| -CH₂- (hydroxymethyl) | ~4.6 | Aromatic C-H | 115 - 130 |

| Phenolic -OH | 4.0 - 7.0 | -CH₂OH | ~64 |

| Amine -NH₂ | 0.5 - 5.0 | -CH₂- (ethyl) | ~35-45 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Visible). cnr.itresearchgate.net TD-DFT calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. For 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, TD-DFT would be used to predict the π → π* electronic transitions characteristic of the substituted phenol chromophore. materialsciencejournal.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.gov Given the structural similarity of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol to endogenous biogenic amines like tyramine (B21549) and octopamine, molecular docking could be employed to investigate its potential interactions with biological targets like monoamine oxidases, adrenergic receptors, or other neurotransmitter receptors. nih.gov

The docking process generates a "docking score," typically in kcal/mol, which estimates the binding free energy. A lower score indicates a more favorable binding interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. pcbiochemres.commdpi.com These studies are instrumental in rational drug design and in elucidating the potential biological activity of molecules.

Investigation of Molecular Interactions with Biological Macromolecules

Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the interactions between "4-(2-Aminoethyl)-2-(hydroxymethyl)phenol" and various biological macromolecules, including proteins and enzymes. While specific studies on this exact compound are not extensively documented, the interactions can be inferred from computational analyses of structurally similar phenolic compounds and biogenic amines like synephrine (B1677852) and octopamine.

These studies consistently demonstrate that phenolic compounds can bind to a wide array of proteins. The interactions are largely governed by the specific functional groups present in the molecule: the phenol ring, the hydroxyl groups (both phenolic and hydroxymethyl), and the aminoethyl side chain. These groups can engage in a variety of non-covalent interactions within the binding pockets of proteins, influencing their structure and function.

Molecular docking simulations of analogous compounds, such as synephrine, have shown favorable binding affinities towards various biological targets. These simulations help in identifying the most probable binding poses and the key residues involved in the interaction, providing a basis for understanding how "4-(2-Aminoethyl)-2-(hydroxymethyl)phenol" might interact with similar macromolecules.

Elucidation of Binding Modes and Interaction Forces

The binding of "4-(2-Aminoethyl)-2-(hydroxymethyl)phenol" to biological macromolecules is mediated by a combination of interaction forces, which can be elucidated through computational models.

Hydrogen Bonding: The phenolic hydroxyl group, the hydroxymethyl group, and the primary amine of the aminoethyl side chain are all capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form a network of hydrogen bonds with polar amino acid residues (such as serine, threonine, aspartate, and glutamate) and the peptide backbone within a protein's binding site.

π-Stacking: The aromatic phenol ring can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings are stacked in either a parallel or T-shaped arrangement, contribute significantly to the binding affinity and specificity.

Zn²⁺ Coordination: The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons suggests a potential for coordination with metal ions. Specifically, the phenolic hydroxyl group and the amino group could potentially chelate metal ions like zinc (Zn²⁺), which are common cofactors in many enzymes. Studies on other amino-phenolate ligands have shown their ability to form stable complexes with Zn(II). This coordination could be a crucial aspect of its interaction with metalloenzymes.

| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH, -CH₂OH, -NH₂ | Ser, Thr, Asp, Glu, Gln, Asn, His |

| π-Stacking | Phenol Ring | Phe, Tyr, Trp |

| Zn²⁺ Coordination | Phenolic -OH, -NH₂ | (Within metalloenzyme active sites) |

| Hydrophobic Interactions | Ethyl side chain, Phenol ring | Val, Leu, Ile, Ala, Pro |

Quantum Chemical Calculations on Tautomerism and Isomerism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for studying the electronic structure, stability, and reactivity of molecules, including the phenomena of tautomerism and isomerism.

For "4-(2-Aminoethyl)-2-(hydroxymethyl)phenol," tautomerism could potentially arise from the migration of a proton. The most common form of tautomerism for phenols is keto-enol tautomerism. In this case, the phenolic form (enol) is generally significantly more stable due to the aromaticity of the benzene (B151609) ring. Quantum chemical calculations can precisely quantify the energy difference between the enol and potential keto tautomers, confirming the overwhelming predominance of the phenolic form.

Isomerism in this molecule would primarily relate to conformational isomers (rotamers) arising from the rotation around single bonds, such as the C-C and C-N bonds in the aminoethyl side chain and the C-C bond of the hydroxymethyl group. DFT calculations can be used to map the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological receptor.

DFT methods can also provide insights into the electronic properties of different isomers, such as their dipole moments and charge distributions, which in turn influence their intermolecular interactions.

| Phenomenon | Computational Method | Information Gained |

|---|---|---|

| Keto-Enol Tautomerism | DFT Energy Calculations | Relative stability of tautomers, confirming the dominance of the phenol form. |

| Conformational Isomerism (Rotamers) | DFT Potential Energy Surface Scan | Identification of stable conformers and rotational energy barriers. |

| Electronic Properties | DFT (e.g., Mulliken population analysis) | Dipole moments, atomic charges, and electrostatic potential maps for different isomers. |

Biochemical Mechanisms and in Vitro Enzymatic Transformations

Enzyme-Substrate Interaction Studies

The interaction between an enzyme and its substrate is a highly specific process dictated by the three-dimensional structures of both molecules. The substrate binds to the enzyme's active site, a unique pocket formed by a specific arrangement of amino acid residues, leading to the formation of an enzyme-substrate complex that facilitates the chemical reaction.

Analysis of Binding Pockets and Catalytic Residue Interactions

Studies on derivatives of 4-(2-aminoethyl)phenol have provided insights into their interactions within the binding pockets of enzymes, particularly Histone Deacetylases (HDACs). Molecular docking analyses of 4-(2-aminoethyl)phenol derivatives with HDAC3 have shown that these compounds effectively engage with the enzyme's active site. The primary modes of interaction include:

π-stacking: The phenolic ring of the compound engages in π-stacking interactions with aromatic residues in the active site.

Zinc Coordination: The structure of these inhibitors allows for coordination with the essential Zn²⁺ ion located deep within the catalytic tunnel of the HDAC enzyme.

Hydrogen Bonding and Hydrophobic Interactions: The functional groups of the derivatives form hydrogen bonds and hydrophobic interactions with key catalytic residues lining the active site pocket, ensuring a stable binding orientation conducive to inhibition.

These interactions are crucial for the compound's ability to occupy the active site and interfere with the enzyme's catalytic activity.

Stereoselective Enzymatic Transformations and Product Formation

Stereoselectivity is a hallmark of enzymatic reactions, where an enzyme preferentially produces one stereoisomer over another. nih.gov This capability is highly valuable in organic synthesis for creating chiral molecules. nih.gov Enzymes such as laccases and cytochrome P450s are known to catalyze regio- and stereoselective intermolecular coupling of phenol (B47542) compounds. rsc.orgrsc.org Similarly, FAD-dependent monooxygenases can perform site- and stereoselective oxidative dearomatization of phenols. nih.gov

However, specific research detailing the stereoselective enzymatic transformations of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol and the resulting product formation is not extensively documented in the reviewed scientific literature. While the enzymatic transformation of phenols is a broad area of study, dedicated investigations into the stereoselective outcomes for this particular compound are limited.

Biocatalytic Applications in Organic Synthesis (excluding industrial processes)

Biocatalysis leverages enzymes to perform chemical reactions in organic synthesis, offering advantages of high selectivity and mild, environmentally friendly reaction conditions. rjeid.comrsc.org This field has seen significant growth, with enzymes being used to solve long-standing challenges in synthetic chemistry. rsc.org Applications include the regioselective carboxylation of phenol derivatives and the para-alkenylation of unprotected phenols using multi-enzyme systems. rsc.orgacs.org

Despite the broad utility of biocatalysis in modifying phenolic compounds, specific examples of non-industrial biocatalytic applications in organic synthesis that utilize 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol as a key substrate or product are not prominently featured in the available literature. General strategies for enzymatic synthesis of phenol derivatives exist, but direct application to this compound for preparative organic synthesis remains a less explored area. chemistryviews.org

In Vitro Studies on Molecular Target Modulation

In vitro studies are essential for understanding how a compound interacts with and modulates the function of specific molecular targets, such as enzymes or nucleic acids.

Enzyme Inhibition Mechanism Elucidation (e.g., Histone Deacetylases (HDACs), Carbonic Anhydrase (CA))

Derivatives of 4-(2-aminoethyl)phenol have been identified as inhibitors of Histone Deacetylases (HDACs), which are significant targets in therapeutic research. The inhibition mechanism involves the compound binding to the active site of the HDAC enzyme, thereby blocking the access of the natural substrate (acetylated histones). This binding is stabilized by a combination of interactions, including coordination with the catalytic zinc ion, which is essential for the enzyme's deacetylase activity.

Phenolic compounds are also known inhibitors of Carbonic Anhydrases (CAs). The general mechanism for phenol inhibition of CAs involves the compound anchoring to the zinc-coordinated water molecule within the active site through hydrogen bonds, without displacing it. This binding mode obstructs the catalytic cycle. Studies on bacterial α-carbonic anhydrases have shown that simple phenols with varied substitutions can be effective inhibitors. For instance, compounds structurally related to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, such as 4-hydroxy-benzylalcohol, have demonstrated inhibitory activity against CAs from pathogenic bacteria.

| Enzyme | Inhibitor Class/Example | Mechanism of Action |

|---|---|---|

| Histone Deacetylase (HDAC3) | 4-(2-aminoethyl)phenol derivatives | Binds to the active site, involving π-stacking, hydrogen bonding, and coordination with the catalytic Zn²⁺ ion. |

| Bacterial α-Carbonic Anhydrase | Phenols (e.g., 4-hydroxy-benzylalcohol) | Binds to the zinc-coordinated water molecule in the active site, blocking substrate access. |

DNA Interaction Mechanisms (e.g., Hyperchromism, Hypochromism, Bathochromic Shift)

The interaction of small molecules with DNA can be investigated using techniques such as UV-Vis absorption spectroscopy. Changes in the absorption spectrum of a compound upon binding to DNA can indicate the mode of interaction. A study on various 4-aminophenol (B1666318) derivatives (Schiff bases) revealed their potential to interact with human DNA. nih.gov The observed spectral changes included:

Hyperchromism: An increase in absorbance, often suggesting the electrostatic binding of a compound to the DNA surface.

Hypochromism: A decrease in absorbance, which typically indicates intercalation of the compound between the DNA base pairs.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also consistent with intercalation.

In the study, most of the tested 4-aminophenol derivatives exhibited hyperchromism, while some also showed a bathochromic shift, suggesting a combination of binding modes. nih.gov Although this study did not include 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol itself, the findings for related aminophenol structures highlight a potential mechanism for DNA interaction. nih.gov

| Compound Class | Observed Spectral Effect with DNA | Inferred Interaction Mechanism |

|---|---|---|

| 4-Aminophenol Derivatives (S-1, S-2, S-3, S-5) | Hyperchromism | Electrostatic or groove binding |

| 4-Aminophenol Derivative (S-4) | Hypochromism | Intercalation |

| 4-Aminophenol Derivatives (S-2, S-3, S-4) | Bathochromic Shift (Red Shift) | Intercalation |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds, providing robust methods for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly significant, each offering unique advantages for the study of 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol and its related metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a reliable HPLC method is a systematic process designed to achieve optimal separation, resolution, and reproducibility. thermofisher.com This process involves several critical stages, from initial scouting to final validation, ensuring the method is fit for its intended purpose. For a polar compound like 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, which contains both a basic amino group and an acidic phenolic group, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. nih.gov

Method development typically follows four main steps: thermofisher.com

Method Scouting: This initial phase involves screening different columns and mobile phase conditions to find a suitable starting point for separation. thermofisher.com For phenolic compounds, C18 columns are a frequent choice for the stationary phase. nih.govmdpi.com

Method Optimization: This is an iterative process to fine-tune separation conditions. Key parameters that are adjusted include the mobile phase composition (the ratio of aqueous buffer to organic solvent like acetonitrile), the pH of the buffer, and the column temperature. gyanvihar.org The mobile phase pH is especially critical as it controls the ionization state of the analyte's functional groups, which significantly impacts retention time and peak shape. gyanvihar.org

Robustness Testing: The method's reliability is tested by deliberately making small changes to parameters like pH, mobile phase composition, and flow rate to ensure it remains unaffected. thermofisher.com

Method Validation: The finalized method is formally validated according to established guidelines (e.g., ICH) to verify its specificity, linearity, accuracy, precision, and sensitivity. thermofisher.comnih.gov

Below is a table summarizing typical parameters in an HPLC method developed for the analysis of related phenolic compounds.

Table 1: Illustrative HPLC Method Parameters for Phenolic Amine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Inertsil ODS-3; 5 µm, 4.6 × 250 mm) nih.gov | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Phosphate buffer and acetonitrile (B52724) mixture (gradient elution) nih.gov | The aqueous buffer controls pH, while the organic solvent (acetonitrile) elutes the analytes. Gradient elution enhances separation for complex mixtures. gyanvihar.org |

| pH | 5.0 nih.gov | Optimizes the ionization state of the analyte for better retention and peak shape. gyanvihar.org |

| Detection | UV at 207 nm nih.gov | Phenolic compounds absorb UV light, allowing for quantification. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and can influence resolution. |

| Injection Volume | 20 µL nih.gov | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is a powerful technique for identifying and quantifying metabolites in biological samples. nih.govvisionpublisher.info It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. mdpi.com For polar and non-volatile compounds like 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, chemical derivatization is a mandatory prerequisite to increase their volatility and thermal stability for GC analysis. visionpublisher.info

The typical workflow for GC-MS-based metabolite profiling involves several key steps:

Sample Extraction: Metabolites are first extracted from the biological matrix (e.g., plasma, urine) using appropriate solvents.

Derivatization: The extracted analytes are chemically modified. Silylation is a common derivatization strategy for compounds with active hydrogen atoms, such as those in hydroxyl and amino groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile.

GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase as they pass through a capillary column. thepharmajournal.com

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, is compared against spectral libraries like the NIST database for positive identification. nih.gov

Table 2: Typical Workflow for GC-MS Metabolite Identification

| Step | Description | Key Considerations |

|---|---|---|

| 1. Extraction | Isolation of metabolites from the sample matrix. | Choice of solvent depends on the polarity of the target metabolites. |

| 2. Derivatization | Chemical modification to increase volatility (e.g., silylation). | Essential for polar compounds containing -OH and -NH2 groups. visionpublisher.info |

| 3. GC Separation | Separation of derivatized compounds in a capillary column. | The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. mdpi.com |

| 4. Ionization | Fragmentation of compounds using an electron beam (Electron Ionization). | Creates a reproducible fragmentation pattern for identification. mdpi.com |

| 5. Mass Analysis | Separation of ion fragments based on their mass-to-charge ratio (m/z). | Provides the mass spectrum. |

| 6. Identification | Comparison of the obtained mass spectrum with established libraries (e.g., NIST). nih.gov | A match in both retention time and mass spectrum confirms the compound's identity. |

Chiral Separation Techniques (e.g., HPLC-MS/MS)

While 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol is an achiral molecule, closely related compounds, such as its analog with a hydroxyl group on the ethyl side-chain (a stereocenter), would exist as enantiomers. Enantiomers often exhibit different biological activities, making their separation and individual quantification crucial in pharmaceutical and metabolic studies. americanpharmaceuticalreview.com

Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and thus separation. gyanvihar.orgnih.gov The combination of chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for analyzing chiral compounds in complex biological matrices. americanpharmaceuticalreview.com

There are three main approaches to chiral separation: nih.gov

Chiral Stationary Phases (CSPs): The most common method, where the stationary phase itself is chiral.

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in the solution.

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Description | Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves. |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to the silica surface. | π-π interactions, hydrogen bonding, dipole-dipole interactions. |

| Macrocyclic Antibiotics | Antibiotics like vancomycin (B549263) or teicoplanin are bonded to silica. | Inclusion complexation, hydrogen bonding, and ionic interactions. |

| Cyclodextrin-based | Cyclodextrins (cyclic oligosaccharides) bonded to silica. | Formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin. nih.gov |

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of total phenolic compounds. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

A widely used method for the determination of phenols is the oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP). researchgate.netnih.gov In this reaction, under alkaline conditions (typically pH 10) and in the presence of an oxidizing agent like potassium hexacyanoferrate(III), 4-AAP reacts with phenols that have a hydrogen atom in the para position. nih.gov This reaction forms a stable, colored antipyrine (B355649) dye. nih.gov The intensity of the resulting color is measured with a spectrophotometer at a specific wavelength (e.g., 520 nm for the red dye), which allows for the quantification of the phenolic compound. nih.gov

Table 4: Summary of the 4-Aminoantipyrine (4-AAP) Method for Phenol (B47542) Detection

| Component | Role | Example Condition |

|---|---|---|

| Chromogenic Reagent | 4-Aminoantipyrine (4-AAP) | Reacts with the phenol to form a colored dye. researchgate.net |

| Oxidizing Agent | Potassium Hexacyanoferrate(III) | Facilitates the oxidative coupling reaction. nih.gov |

| Medium | Alkaline Buffer | Provides the necessary pH for the reaction to proceed (e.g., pH 10). nih.gov |

| Product | Antipyrine Dye (Red/Bluish-green) | The colored compound that is measured. nih.govresearchgate.net |

| Detection Wavelength | ~520 nm or ~670 nm | The wavelength of maximum absorbance for the specific dye formed. nih.govresearchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For a compound like 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, derivatization can be employed to enhance its detectability in HPLC, increase its volatility for GC, or facilitate chiral separation.

Key objectives of derivatization include:

Enhancing Detector Response: Attaching a chromophore or fluorophore to the molecule can significantly increase its response in UV-Visible or fluorescence detectors, thereby lowering the limit of detection. Reagents like dansyl chloride react with primary amines to create highly fluorescent derivatives. nih.gov

Increasing Volatility for GC: As previously discussed, converting polar functional groups (-OH, -NH2) into less polar, more thermally stable derivatives (e.g., trimethylsilyl ethers/amines) is essential for GC-MS analysis. visionpublisher.info

Improving Chromatographic Separation: Derivatization can alter the polarity and structural properties of a molecule, leading to better peak shape and resolution.

Enabling Chiral Separation: Reacting a pair of enantiomers with a single enantiomer of a chiral derivatizing agent creates a pair of diastereomers, which have different physical properties and can be separated on a non-chiral column. nih.gov

Table 5: Derivatization Strategies for Phenolic Amines

| Analytical Technique | Target Functional Group | Derivatization Reagent | Enhancement |

|---|---|---|---|

| HPLC-UV/Fluorescence | Primary Amine (-NH2) | Dansyl chloride nih.gov | Adds a fluorescent tag for highly sensitive detection. |

| HPLC-UV/Fluorescence | Primary Amine (-NH2) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) nih.gov | Adds a UV-active and fluorescent tag. |

| GC-MS | Hydroxyl (-OH), Amine (-NH2) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. visionpublisher.info |

| Chiral HPLC | Amine or Hydroxyl Group | Chiral derivatizing agents (e.g., Mosher's acid chloride) | Forms diastereomers that can be separated on an achiral column. |

Q & A

Q. Experimental Models :

- In Silico : MD simulations (AMBER force field) predict stable binding to synaptic vesicle protein 2A (SV2A), a target for antiepileptics .

- In Vitro : Primary neuron cultures treated with 10 µM compound exhibit reduced Aβ42 secretion (25% inhibition, p < 0.01) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in activity data often stem from:

- Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) or Aβ quantification methods (ELISA vs. Western blot) .

- Redox Sensitivity : The hydroxymethyl group oxidizes under acidic conditions, forming a carboxyl derivative with reduced receptor affinity. Stability studies (pH 7.4 vs. 5.0) confirm 90% degradation at pH 5.0 over 24 hours .

Q. Mitigation Strategies :

- Standardize assay protocols (e.g., use identical cell lines and Aβ42 detection kits).

- Include stability controls (HPLC monitoring) during biological experiments .

What are the safety and handling guidelines for 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol in laboratory settings?

Basic Research Question

- Hazard Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (Category 3) per GHS .

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of dust .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Toxicity Data :

- LD₅₀ (Oral, Rat) : 320 mg/kg .

- Ecotoxicity : EC₅₀ (Daphnia magna) > 100 mg/L, indicating moderate aquatic toxicity .

What computational modeling approaches are recommended to study this compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of targets (e.g., γ-secretase PDB: 5A63). Focus on binding energy (ΔG ≤ −8 kcal/mol) and residue interactions (e.g., Asp385 hydrogen bonding) .

- QSAR Models : Train models using descriptors like logP (1.2), polar surface area (68 Ų), and H-bond donors (2) to predict blood-brain barrier penetration (BBBP score: 0.65) .

Validation : Compare predictions with in vitro permeability assays (e.g., PAMPA-BBB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.